

4-(Methoxymethyl)phenol IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Methoxymethyl)phenol

Cat. No.: B1201506

[Get Quote](#)

An In-depth Technical Guide to 4-(Methoxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(methoxymethyl)phenol**, a phenolic compound with applications in various scientific fields. This document details its chemical identity, physicochemical properties, potential synthetic routes, and known biological activities, presenting the information in a clear and accessible format for researchers and professionals in drug development.

Chemical Identity

The nomenclature and various identifiers for **4-(methoxymethyl)phenol** are crucial for accurate documentation and research.

IUPAC Name: **4-(methoxymethyl)phenol**[\[1\]](#)[\[2\]](#)

Synonyms:

- alpha-Methoxy-p-cresol[\[3\]](#)[\[4\]](#)
- p-(methoxymethyl)phenol[\[1\]](#)[\[2\]](#)[\[3\]](#)
- 4-Hydroxybenzyl methyl ether[\[3\]](#)

- p-hydroxybenzyl methyl ether[1][2][3]
- Phenol, 4-(methoxymethyl)-[1][2][3][4]
- 4-Methoxymethylphenol[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of **4-(methoxymethyl)phenol** is presented in the table below. These properties are essential for understanding its behavior in various experimental and biological systems.

Property	Value	Source
Molecular Formula	C8H10O2	[1][2][3]
Molecular Weight	138.16 g/mol	[1][3]
CAS Number	5355-17-9	[3]
Appearance	White crystalline solid	[1]
XLogP3-AA (Octanol/Water Partition Coefficient)	0.8	[3]
Vapor Pressure (estimated)	0.0104 hPa @ 20°C; 0.0174 hPa @ 25°C	[3]
Solubility in Ethanol (@ 25°C)	1069.37 g/L	[3]
Solubility in Methanol (@ 25°C)	1181.75 g/L	[3]
Solubility in Isopropanol (@ 25°C)	793.64 g/L	[3]
Kovats Retention Index (Semi-standard non-polar)	1306	[1]

Synthesis and Experimental Protocols

The synthesis of **4-(methoxymethyl)phenol** can be approached through several established organic chemistry reactions. While a specific, detailed protocol dedicated to this exact molecule is not readily available in the searched literature, the following methodologies, based on the synthesis of structurally related compounds, are highly applicable.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing ethers from an alkoxide and an alkyl halide.^{[5][6][7]} This approach can be adapted for **4-(methoxymethyl)phenol**.

Proposed Reaction Scheme:

4-hydroxybenzyl alcohol is first deprotonated with a strong base to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking a methyl halide (e.g., methyl iodide or methyl bromide) in an SN2 reaction to yield **4-(methoxymethyl)phenol**.

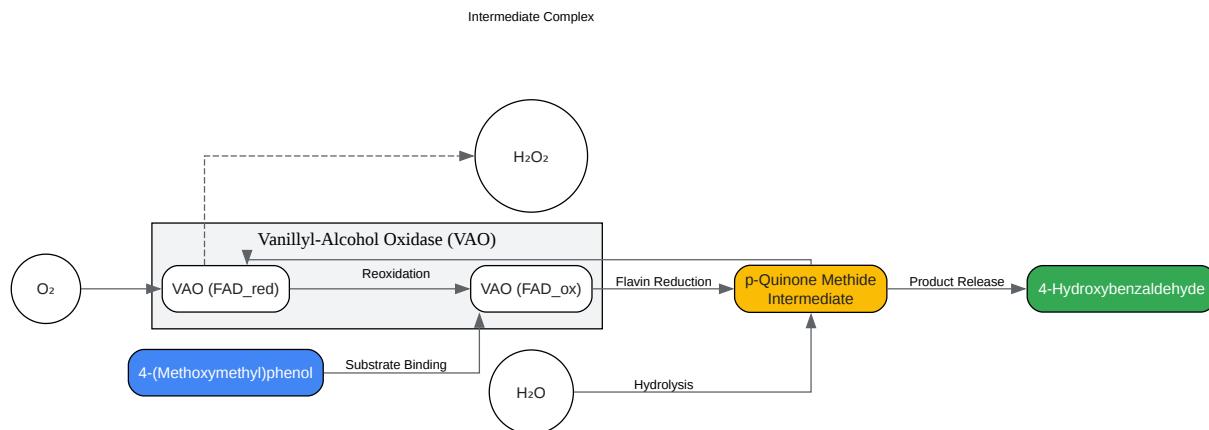
General Experimental Protocol (adapted from Williamson Ether Synthesis of similar phenols):

- Deprotonation: Dissolve 4-hydroxybenzyl alcohol in a suitable aprotic polar solvent such as THF or DMF.
- Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Allow the reaction mixture to stir at room temperature for a specified time to ensure complete formation of the alkoxide.
- Etherification: Cool the reaction mixture back to 0 °C and add a methyl halide (e.g., methyl iodide) dropwise.
- Let the reaction proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent like ethyl acetate.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **4-(methoxymethyl)phenol**.

Reduction of 4-Methoxybenzaldehyde

Another plausible synthetic route involves the reduction of the aldehyde group of 4-methoxybenzaldehyde to a hydroxymethyl group, followed by the etherification of the resulting alcohol. However, a more direct approach would be the reduction of a suitably protected 4-hydroxybenzaldehyde derivative.


Biological Activity and Signaling Pathways

Phenolic compounds are well-known for their diverse biological activities. While extensive research on **4-(methoxymethyl)phenol** specifically is limited, its role as a substrate for certain enzymes provides insight into its biological interactions.

Enzymatic Demethylation by Vanillyl-Alcohol Oxidase

A significant biological reaction involving **4-(methoxymethyl)phenol** is its oxidative demethylation by the flavoprotein vanillyl-alcohol oxidase (VAO).^{[8][9]} This enzymatic process results in the formation of 4-hydroxybenzaldehyde. The catalytic mechanism involves the reduction of the flavin cofactor in the enzyme.^{[8][9]} The rate of flavin reduction by **4-(methoxymethyl)phenol** is a rate-determining step in the overall turnover.^{[8][9]} During this process, a p-quinone methide intermediate of **4-(methoxymethyl)phenol** is formed in a complex with the reduced enzyme.^[8]

The workflow for this enzymatic reaction can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Enzymatic demethylation of **4-(methoxymethyl)phenol** by Vanillyl-Alcohol Oxidase.

Potential Antioxidant and Antimicrobial Properties

Based on the general properties of methoxyphenols, **4-(methoxymethyl)phenol** is anticipated to possess antioxidant and antimicrobial activities. Phenolic compounds are known to act as free radical scavengers due to the hydrogen-donating ability of their hydroxyl group. The presence of the methoxymethyl group may modulate this activity. Further research is required to quantify the specific antioxidant and antimicrobial efficacy of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of 4-Methoxyphenol - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. 4-(Methoxymethyl)phenol | C8H10O2 | CID 79310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Catalytic mechanism of the oxidative demethylation of 4-(methoxymethyl)phenol by vanillyl-alcohol oxidase. Evidence for formation of a p-quinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-(Methoxymethyl)phenol IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201506#4-methoxymethyl-phenol-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com